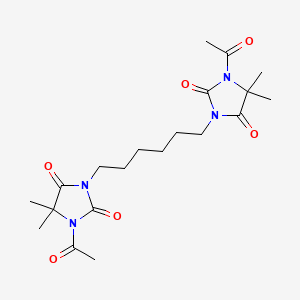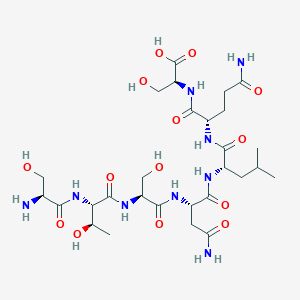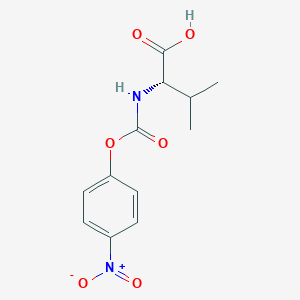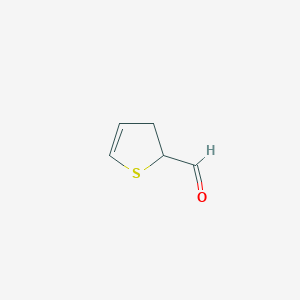
3,3'-(Hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione) is a chemical compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity under specific conditions.
Vorbereitungsmethoden
The synthesis of 3,3’-(Hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione) involves multiple steps. One common method includes the reaction of hexane-1,6-diamine with 1-acetyl-5,5-dimethylimidazolidine-2,4-dione under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-(Hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of high-performance materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3,3’-(Hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione) is unique due to its specific structure and reactivity. Similar compounds include:
- N,N′-(hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione)
- N,N′-(hexane-1,6-diyl)bis(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each one suitable for different applications.
Eigenschaften
CAS-Nummer |
499785-54-5 |
|---|---|
Molekularformel |
C20H30N4O6 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
1-acetyl-3-[6-(3-acetyl-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)hexyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H30N4O6/c1-13(25)23-17(29)21(15(27)19(23,3)4)11-9-7-8-10-12-22-16(28)20(5,6)24(14(2)26)18(22)30/h7-12H2,1-6H3 |
InChI-Schlüssel |
AFVYCUPBBJBVFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(=O)N(C(=O)C1(C)C)CCCCCCN2C(=O)C(N(C2=O)C(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B15166738.png)
![1,5-Diazabicyclo[3.3.3]undec-2-ene](/img/structure/B15166743.png)
![1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one](/img/structure/B15166754.png)
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15166760.png)
![4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine](/img/structure/B15166765.png)
![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)

![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)
